4-烯丙氧基-2-氯吡啶

描述

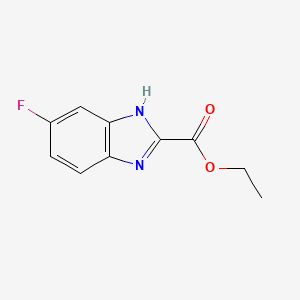

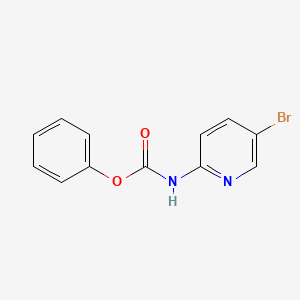

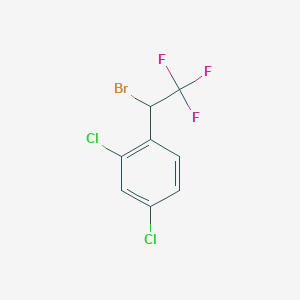

4-Allyloxy-2-chloropyridine is an organic compound with the chemical formula C8H8ClNO . This compound belongs to the class of pyridine derivatives and has the potential to be used in various industrial and scientific applications.

Synthesis Analysis

The synthesis of 2-chloropyridine, a related compound, involves the reaction of pyridine with chlorine . The process involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of 2-chloropyridine, a related compound, has been determined by calculations and by gas-phase electron diffraction (GED) supplemented with rotation constants and restraints based on calculations . The substitution effect of the chlorine atom on the highest occupied molecular orbital (HOMO) of pyridine has been studied using one-photon vacuum ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy .Chemical Reactions Analysis

The reactivity of 2-chloropyridine, a related compound, has been studied extensively. When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . Several reactions involving 2-chloropyridine have been reported, including reactions with benzyl alkoxide and bromopyridines .科学研究应用

合成席夫碱配体

4-烯丙氧基-2-氯吡啶及其衍生物已被用于合成席夫碱配体。该过程涉及一系列反应,包括酯化、克莱森缩合和与烯丙基溴的反应,导致形成化合物,如4-烯丙氧基-6-乙酰基-2-羧乙氧基吡啶 (Xu Nan-ping, 2006)。

共价蛋白质修饰

研究表明,包括4-卤吡啶在内的4-卤吡啶可以作为选择性共价蛋白质修饰剂。这在化学探针的开发中很有用,涉及一种过程,其中化合物根据其环境以可切换的方式修饰蛋白质,为生物化学研究提供了有价值的工具 (Christopher L Schardon等,2017)。

手性分离技术

在另一个应用中,包括烯丙氧基取代吡啶衍生物的手性吡啶-18-冠-6配体已被用于手性有机铵盐的对映体识别和分离。这展示了其在手性色谱和分离科学中的潜力 (J. Bradshaw et al., 1993)。

克莱森重排研究

4-烯丙氧基-2-氯吡啶衍生物已被用于研究克莱森重排,这是有机化学中重要的化学反应。例如,合成了1-烯丙基-3-烯丙氧基-2-吡啉酮等化合物,并研究了它们的重排性能 (B. Jarvis & C. B. Anderson, 1983)。

生物化学机制研究

该化合物在研究4-卤吡啶等化合物对酶失活的机制方面发挥了重要作用,例如二甲基精氨酸二甲基氨基水解酶。这些研究为酶的功能和调节提供了关键见解 (Corey M. Johnson et al., 2011)。

新型光学传感结构的开发

4-烯丙氧基-2-氯吡啶衍生物还在通过镧系配位开发光学传感结构方面发挥作用,为传感器技术领域做出贡献 (Xiangqian Li et al., 2019)。

生物降解研究

在环境科学中,对包括氯吡啶在内的吡啶衍生物的生物降解研究有助于了解这些化合物的环境影响和降解途径 (G. Sims & L. Sommers, 1986)。

作用机制

Target of Action

It’s known that many pyridine derivatives interact with various enzymes, receptors, and proteins within the body, influencing their function . The specific targets would depend on the exact molecular structure and functional groups present in the compound.

Mode of Action

Pyridine derivatives often work by binding to their target proteins or enzymes, thereby modulating their activity . The allyloxy and chloro groups in the molecule could potentially influence its reactivity and binding affinity .

Biochemical Pathways

Pyridine derivatives are known to participate in a variety of biochemical reactions, often acting as intermediates in the synthesis of more complex molecules .

Pharmacokinetics

It’s known that the solubility of a compound in water and organic solvents can influence its absorption and distribution within the body . The presence of the allyloxy and chloro groups could also impact its metabolic stability and excretion .

Result of Action

The compound’s interaction with its targets could lead to changes in cellular function, potentially influencing various biological processes .

属性

IUPAC Name |

2-chloro-4-prop-2-enoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUYNEZTIRITKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)

amine](/img/structure/B1401097.png)

amine](/img/structure/B1401098.png)

![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)

![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)